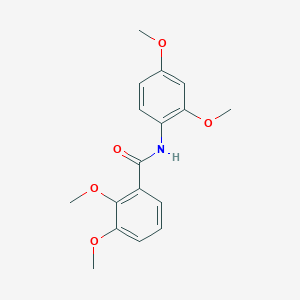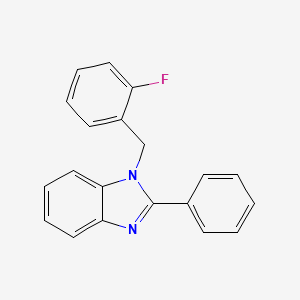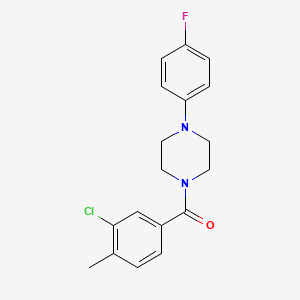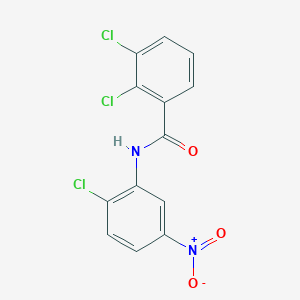![molecular formula C12H9N7O B5708817 N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)
N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TPC is a heterocyclic compound that belongs to the class of tetrazole derivatives. It was first synthesized in 2005 by a group of researchers from the University of California, San Diego. Since then, TPC has been extensively studied for its potential applications in various scientific fields.
作用機序
The exact mechanism of action of TPC is not fully understood. However, studies suggest that TPC exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. TPC has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation.
Biochemical and physiological effects:
TPC has been shown to have various biochemical and physiological effects. In cancer cells, TPC induces apoptosis by activating caspase-3 and caspase-7. TPC also inhibits angiogenesis by decreasing the expression of angiogenic factors such as VEGF and bFGF. In neurons, TPC has been shown to protect against oxidative stress and inflammation by regulating the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In immune cells, TPC has been shown to modulate the production of cytokines and chemokines by regulating the activity of transcription factors such as NF-κB and AP-1.
実験室実験の利点と制限
One of the main advantages of TPC is its high potency and selectivity. TPC has been shown to have a higher potency than other tetrazole derivatives, making it a promising candidate for further research. However, one of the limitations of TPC is its solubility. TPC is poorly soluble in water, which can make it difficult to administer in vivo. Another limitation of TPC is its stability. TPC is sensitive to light and air, which can lead to degradation over time.
将来の方向性
There are several future directions for research on TPC. One area of research is the development of TPC analogs with improved solubility and stability. Another area of research is the identification of the molecular targets of TPC. Although TPC has been shown to modulate various signaling pathways, the exact molecular targets of TPC are not fully understood. Additionally, further research is needed to investigate the potential applications of TPC in other scientific fields, such as cardiovascular disease and infectious diseases.
In conclusion, TPC is a promising compound that has gained significant attention in recent years due to its potential in scientific research. Its high potency and selectivity make it a promising candidate for further research in various scientific fields. However, further research is needed to investigate its molecular targets and potential applications in other scientific fields.
合成法
The synthesis of TPC involves the reaction of 3-amino-1H-tetrazole and 2-pyrazinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure TPC.
科学的研究の応用
TPC has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, TPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, TPC has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. In immunology, TPC has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
特性
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-12(11-7-13-4-5-14-11)16-9-2-1-3-10(6-9)19-8-15-17-18-19/h1-8H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCVOYXOESYXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B5708750.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide](/img/structure/B5708758.png)
![1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5708763.png)
![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)


![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)




![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)